Einecs 282-073-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 282-073-0 is identified as L-asparagine, compound with L-seryl dihydrogen phosphate (2:1). This compound is a combination of L-asparagine and L-seryl dihydrogen phosphate in a 2:1 ratio. It has a molecular formula of C11H24N5O12P and a molecular weight of 449.308321 g/mol .
Vorbereitungsmethoden
The synthesis of Einecs 282-073-0 involves the reaction of L-asparagine with L-seryl dihydrogen phosphate under controlled conditions. The reaction typically takes place in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the product.
Analyse Chemischer Reaktionen
Einecs 282-073-0 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Einecs 282-073-0 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in biological systems, particularly in protein synthesis and metabolism.
Medicine: Research is conducted on its potential therapeutic applications, including its role in metabolic disorders and as a supplement in certain medical conditions.
Industry: It is used in the production of pharmaceuticals, food additives, and other industrial products.
Wirkmechanismus
The mechanism of action of Einecs 282-073-0 involves its interaction with specific molecular targets and pathways. In biological systems, it plays a role in protein synthesis by acting as a building block for proteins. It also participates in metabolic pathways, influencing various biochemical processes. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in these pathways.
Vergleich Mit ähnlichen Verbindungen
Einecs 282-073-0 can be compared with other similar compounds such as:
L-asparagine: A naturally occurring amino acid involved in protein synthesis.
L-seryl dihydrogen phosphate: A phosphorylated amino acid derivative.
L-glutamine: Another amino acid with similar properties and functions in protein synthesis and metabolism. The uniqueness of this compound lies in its combination of L-asparagine and L-seryl dihydrogen phosphate, which provides distinct properties and applications compared to its individual components.
Eigenschaften
CAS-Nummer |
84083-23-8 |
---|---|
Molekularformel |
C11H24N5O12P |
Molekulargewicht |
449.31 g/mol |
IUPAC-Name |
(2S)-2,4-diamino-4-oxobutanoic acid;phosphono (2S)-2-amino-3-hydroxypropanoate |
InChI |
InChI=1S/2C4H8N2O3.C3H8NO6P/c2*5-2(4(8)9)1-3(6)7;4-2(1-5)3(6)10-11(7,8)9/h2*2H,1,5H2,(H2,6,7)(H,8,9);2,5H,1,4H2,(H2,7,8,9)/t3*2-/m000/s1 |
InChI-Schlüssel |
VFPWBRXRQYQGTG-NYIJDJKZSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)C(=O)N.C([C@@H](C(=O)O)N)C(=O)N.C([C@@H](C(=O)OP(=O)(O)O)N)O |
Kanonische SMILES |
C(C(C(=O)O)N)C(=O)N.C(C(C(=O)O)N)C(=O)N.C(C(C(=O)OP(=O)(O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.